molecular formula C19H18N2OS B4195530 3-(4-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone

3-(4-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone

Cat. No. B4195530
M. Wt: 322.4 g/mol
InChI Key: NOEVPUMJZUAVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone is a chemical compound with potential applications in scientific research. This compound is also known as PD153035, and it is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). In

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone involves the inhibition of the EGFR tyrosine kinase activity. This inhibition leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. The inhibition of EGFR by this compound has been shown to induce apoptosis in cancer cells, which is a desirable outcome in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of EGFR. This inhibition leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. The inhibition of EGFR by this compound has been shown to induce apoptosis in cancer cells, which is a desirable outcome in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone in lab experiments include its potency and selectivity for EGFR inhibition, which makes it a useful tool for studying the role of EGFR in cancer cell biology. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling.

Future Directions

There are several future directions that could be explored with regards to 3-(4-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. One potential direction is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another potential direction is the investigation of the role of EGFR inhibition in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of this compound in preclinical studies could lead to the development of new cancer therapies that target EGFR.

Scientific Research Applications

3-(4-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone has potential applications in scientific research, particularly in the field of cancer research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment.

properties

IUPAC Name

3-(4-methylphenyl)-2-(2-methylprop-2-enylsulfanyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13(2)12-23-19-20-17-7-5-4-6-16(17)18(22)21(19)15-10-8-14(3)9-11-15/h4-11H,1,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEVPUMJZUAVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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